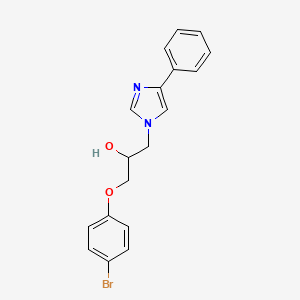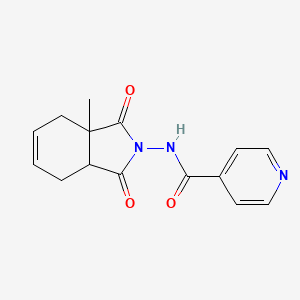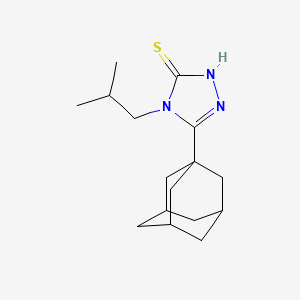
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
Vue d'ensemble
Description
1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. The chemical structure of carvedilol consists of a beta-blocker core, a phenyl ring, and an imidazole ring, which are responsible for its pharmacological properties.
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of the sympathetic nervous system on cardiac function. It also has alpha-blocking activity, which further reduces peripheral vascular resistance and blood pressure. The imidazole ring in 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol is responsible for its antioxidant activity, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to improve left ventricular function, reduce myocardial oxygen demand, and decrease peripheral vascular resistance. It also has lipid-lowering effects, as it reduces serum triglycerides and increases high-density lipoprotein cholesterol levels. Carvedilol has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol is a widely used beta-blocker that has been extensively studied for its therapeutic potential in cardiovascular diseases. It is readily available and has a well-established safety profile. However, its non-selective beta-blocking activity may limit its use in certain patient populations, such as those with asthma or chronic obstructive pulmonary disease.
Orientations Futures
1. Investigating the potential use of 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in cancer therapy, including its effects on tumor growth and metastasis.
2. Exploring the cardioprotective effects of this compound in other cardiovascular diseases, such as atherosclerosis and myocardial infarction.
3. Developing new formulations of this compound for improved pharmacokinetics and bioavailability.
4. Investigating the mechanisms underlying the antioxidant activity of this compound and its potential use in the treatment of oxidative stress-related diseases.
5. Examining the potential use of this compound in combination with other drugs for improved therapeutic efficacy.
Conclusion:
Carvedilol is a non-selective beta-blocker that has been extensively studied for its therapeutic potential in various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors in the heart, reducing the effects of the sympathetic nervous system on cardiac function, and reducing peripheral vascular resistance. Carvedilol has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. It also has antioxidant properties, which may contribute to its cardioprotective effects. Future research directions include investigating the potential use of this compound in cancer therapy, developing new formulations for improved pharmacokinetics and bioavailability, and examining the mechanisms underlying its antioxidant activity.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and angina. It has been shown to have beneficial effects on cardiac function, blood pressure, and lipid metabolism. In addition, 1-(4-bromophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis in preclinical models.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGUMFVLYDQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)

![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![N-(4-chlorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4080460.png)
![6-amino-4-(3-chlorophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080462.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080483.png)
![N-[4-(aminosulfonyl)phenyl]-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080485.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)
![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)
